molecular formula C10H12N2O B065674 N-[(1E)-N-Methylethanimidoyl]benzamide CAS No. 176240-32-7

N-[(1E)-N-Methylethanimidoyl]benzamide

Cat. No.: B065674
CAS No.: 176240-32-7
M. Wt: 176.21 g/mol
InChI Key: ZWBFPAZJOZVWDN-UHFFFAOYSA-N
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Description

N-[(1E)-N-Methylethanimidoyl]benzamide is a benzamide derivative characterized by an iminio (methylethanimidoyl) group in the (1E)-configuration. This structural motif places it within the broader class of benzamide compounds, which are widely studied for their diverse chemical and biological properties. The (1E)-configuration of the iminio group may influence its reactivity, stereochemistry, and intermolecular interactions, distinguishing it from other benzamide derivatives.

Properties

CAS No.

176240-32-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(C,N-dimethylcarbonimidoyl)benzamide

InChI

InChI=1S/C10H12N2O/c1-8(11-2)12-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,12,13)

InChI Key

ZWBFPAZJOZVWDN-UHFFFAOYSA-N

SMILES

CC(=NC)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NC)NC(=O)C1=CC=CC=C1

Synonyms

Benzamide, N-[1-(methylamino)ethylidene]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural differences among benzamide derivatives arise from their substituents and functional groups:

Compound Name Substituent/Functional Group Notable Features Reference
N-[(1E)-N-Methylethanimidoyl]benzamide (1E)-Methylethanimidoyl group Iminio group with E-configuration; potential for tautomerism or metal coordination.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + N,O-bidentate directing group Hydroxy and dimethyl groups enable metal-catalyzed C–H bond functionalization.
2,4-Dinitro-N-(2-{[(1E)-phenylmethylene]amino}ethyl)benzamide Nitro groups + Schiff base (imine) Combines nitro electron-withdrawing effects with imine reactivity; studied for ischemia/reperfusion injury.
N-(Thiazol-2-yl)benzamide Thiazole ring Pharmacological targeting (e.g., kinase inhibition); structural diversity via heterocyclic incorporation.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl group Simple alkyl-aryl substitution; high-yield synthesis via amide coupling.

Key Insight : The iminio group in the target compound may confer unique electronic properties compared to hydroxy, nitro, or heterocyclic substituents, influencing solubility, stability, and interaction with biological targets.

Physicochemical and Crystallographic Properties

Compound Name Melting Point Spectral Data (Key Peaks) Crystallographic Features Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90°C 1H NMR: Aromatic δ 7.38–7.68 ppm; amide δ 7.83 ppm Monoclinic or orthorhombic packing (common).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported IR: O–H stretch ~3300 cm⁻¹; amide C=O ~1650 cm⁻¹ X-ray-confirmed N,O-bidentate geometry.
Polymorph of N-(2-{N,N'-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}-phenyl)benzamide Not reported N–H⋯O and O–H⋯N hydrogen bonds Tetragonal I41/a space group; distinct polymorphism.

Note: The target compound’s E-configuration may influence its crystal packing and hydrogen-bonding networks, as seen in polymorph studies .

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